molecular formula C5H12ClNO2 B7971052 (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Cat. No.: B7971052
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2. It is a solid substance that is used primarily in scientific research. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxy and hydroxyl substituents. One common method includes the reaction of 4-methoxy-3-pyrrolidinol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its unique structure makes it a candidate for drug development and testing .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and products .

Mechanism of Action

The mechanism of action of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4R)-4-methoxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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